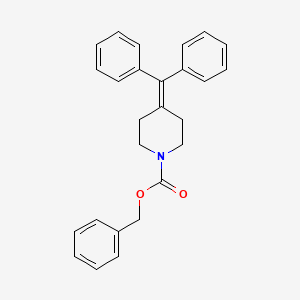

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯是一种复杂的化合物,分子式为C26H25NO2,分子量为383.48 g/mol 。该化合物以其独特的结构为特征,包括一个被二苯基亚甲基取代的哌啶环和一个苯甲酯基团。

准备方法

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯的合成涉及多个步骤。 一种常见的合成路线包括在碱性条件下使4-(二苯基亚甲基)哌啶与苄基氯甲酸酯反应形成所需的酯 。该反应通常需要二氯甲烷等溶剂和三乙胺等碱。工业生产方法可能涉及类似步骤,但针对大规模合成进行了优化,包括使用连续流动反应器和自动化系统,以确保高产率和纯度。

化学反应分析

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯会发生各种化学反应,包括:

氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂进行氧化,导致形成羧酸或酮。

还原: 还原反应可以在钯催化剂存在下使用氢气进行,导致形成相应的醇。

科学研究应用

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯在科学研究中有多种应用:

化学: 它用作合成各种有机化合物(包括药物和农用化学品)的中间体。

生物学: 该化合物因其潜在的生物活性而被研究,包括其对酶抑制和受体结合的影响。

医学: 正在进行研究以探索其作为治疗各种疾病(包括神经系统疾病和癌症)的候选药物的潜力。

作用机制

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性并导致各种生物效应。 例如,它可能通过与活性位点结合来抑制某些酶的活性,从而阻止底物结合和随后的催化 .

相似化合物的比较

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯可以与以下类似化合物进行比较:

1-哌啶羧酸,4-(二苯基亚甲基)-,乙酯: 该化合物具有乙酯基团而不是苯甲酯基团,这可能会导致不同的化学和生物性质.

1-哌嗪羧酸,4-(4-哌啶基)-,1,1-二甲基乙酯: 该化合物具有哌嗪环和叔丁酯基团,导致不同的反应性和应用.

1-哌啶羧酸,4-(二苯基亚甲基)-,苯甲酯的独特性在于其特定的取代模式以及二苯基亚甲基和苯甲酯基团的存在,这些基团赋予了独特的化学和生物性质 .

生物活性

1-Piperidinecarboxylic acid, 4-(diphenylmethylene)-, phenylmethyl ester is a complex organic compound that has garnered interest in pharmacological and toxicological research. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C20H23N1O2

- Molecular Weight : 323.41 g/mol

This compound features a piperidine ring substituted with a diphenylmethylene group and a phenylmethyl ester. The structural complexity contributes to its unique biological properties.

Antinociceptive Effects

Research has indicated that piperidine derivatives exhibit significant analgesic (pain-relieving) properties. For instance, N-(4-piperidinyl)-N-phenylamides have shown potent analgesic activity in various animal models . The mechanism of action is often linked to the modulation of pain pathways in the central nervous system.

GABA Uptake Inhibition

Studies on related compounds suggest that piperidine derivatives may act as GABA uptake inhibitors. GABA (gamma-aminobutyric acid) is a crucial neurotransmitter involved in inhibitory signaling in the brain. Inhibition of GABA uptake can lead to increased GABA levels, enhancing its calming effects and potentially aiding in anxiety relief .

NK(1) Receptor Antagonism

Some piperidine derivatives have been investigated for their role as NK(1) receptor antagonists. These receptors are implicated in pain perception and emotional responses. Compounds with high affinity for NK(1) receptors may offer therapeutic benefits for conditions such as depression and anxiety disorders .

Acute and Chronic Toxicity

The toxicity of 1-piperidinecarboxylic acid esters has been assessed through various studies. A case study on aryl alkyl carboxylic acid esters indicated low toxicity levels in sub-chronic repeated-dose toxicity experiments . The NOAEL (No Observed Adverse Effect Level) was determined to be relatively high, suggesting a favorable safety profile for these compounds.

Metabolic Pathways

The metabolic pathway of piperidine derivatives typically involves hydrolysis by carboxylesterases, leading to the formation of simpler acids and alcohols. This metabolic process is crucial for understanding the pharmacokinetics and potential side effects of these compounds .

Study on Analgesic Activity

A notable study evaluated the analgesic properties of N-(4-piperidinyl)-N-phenylamide derivatives. In this study, various compounds were tested in animal models to assess pain relief efficacy. The results demonstrated significant pain reduction compared to control groups, supporting the potential clinical use of these derivatives for pain management .

Evaluation of GABA Uptake Inhibitors

Another research effort focused on synthesizing N-substituted nipecotic acid derivatives with potential GABA uptake inhibition properties. The findings suggested that modifications to the piperidine structure could enhance GABAergic activity, indicating a pathway for developing new anxiolytic drugs .

属性

CAS 编号 |

916976-36-8 |

|---|---|

分子式 |

C26H25NO2 |

分子量 |

383.5 g/mol |

IUPAC 名称 |

benzyl 4-benzhydrylidenepiperidine-1-carboxylate |

InChI |

InChI=1S/C26H25NO2/c28-26(29-20-21-10-4-1-5-11-21)27-18-16-24(17-19-27)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15H,16-20H2 |

InChI 键 |

QSXXLFOQXFNSPJ-UHFFFAOYSA-N |

规范 SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。